4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril is a synthetic steroid compound known for its unique structure and biological activity. It is commonly used in the treatment of various medical conditions, including Cushing’s syndrome and primary hyperaldosteronism .
Vorbereitungsmethoden
The synthesis of 4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril involves several steps. One common method includes the use of natural steroids such as androstanediol or androstanedione as starting materials. These compounds undergo a series of chemical reactions, including oxidation and reduction, to form the desired product . Industrial production methods often involve large-scale chemical synthesis using similar routes but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen atoms into the molecule.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and the effects of various chemical modifications.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in steroid hormone action.
Wirkmechanismus
The mechanism of action of 4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril involves the inhibition of 3-beta-hydroxysteroid dehydrogenase, an enzyme crucial for the biosynthesis of corticosteroids. By inhibiting this enzyme, the compound reduces the production of cortisol and aldosterone, thereby controlling the symptoms associated with conditions like Cushing’s syndrome . The molecular targets and pathways involved include the adrenal cortex and the steroidogenesis pathway .
Vergleich Mit ähnlichen Verbindungen
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Trilostane: Another inhibitor of 3-beta-hydroxysteroid dehydrogenase used in the treatment of Cushing’s syndrome.
Androstanediol: A natural steroid involved in the biosynthesis of other steroid hormones.
These compounds share some structural similarities but differ in their specific biological activities and applications .
Eigenschaften
Molekularformel |
C20H27NO3 |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(2R,8S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12?,13?,14?,15?,17?,18-,19+,20+/m0/s1 |
InChI-Schlüssel |
KVJXBPDAXMEYOA-HCQVATNNSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2O)CC[C@]45[C@@]3(CC(=C(C4O5)O)C#N)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.